Triplet Energy (ET) Positioning: Ortho-Terphenyl Provides a 0.12 eV Higher Triplet Level than Para-Terphenyl for Blue OLED Host Applications
The terphenyl isomer backbone directly controls the triplet energy (ET) of the scaffold, which is critical for host materials in phosphorescent OLEDs. In a systematic comparison of para, ortho, and meta terphenyl analogues, the triplet energy increases across the series: ET = 2.55 eV for para-terphenyl, 2.67 eV for ortho-terphenyl, and 2.82 eV for meta-terphenyl [1]. This 0.12 eV elevation of the ortho isomer over para means that ortho-terphenyl-based hosts can confine triplet excitons of blue phosphorescent emitters more effectively than para-terphenyl-based hosts, which risk endothermic back-transfer and efficiency loss. The 4-bromo-ortho-terphenyl serves as the synthetic entry point to construct such ortho-terphenyl-based host materials through Suzuki–Miyaura cross-coupling.
| Evidence Dimension | Triplet energy (ET, lowest triplet state) |
|---|---|
| Target Compound Data | ET = 2.67 eV (ortho-terphenyl scaffold) |
| Comparator Or Baseline | para-terphenyl: ET = 2.55 eV; meta-terphenyl: ET = 2.82 eV |
| Quantified Difference | ΔET (ortho − para) = +0.12 eV; ΔET (meta − ortho) = +0.15 eV |
| Conditions | Measured in frozen solution at 77 K; compounds studied as dihydroindenofluorene-bridged analogues of the parent terphenyls [1] |
Why This Matters
For blue phosphorescent OLED host selection, the ortho-terphenyl scaffold's intermediate triplet energy (2.67 eV) is sufficiently high to confine blue triplet excitons (~2.7 eV) while avoiding the excessive energy gap of meta-terphenyl (2.82 eV) that can reduce charge injection efficiency; the 4-bromo derivative is the key building block for synthesizing these hosts.
- [1] Romain, M.; Thiery, S.; Shirinskaya, A.; Declairieux, C.; Tondelier, D.; Geffroy, B.; Jeannin, O.; Rault-Berthelot, J.; Métivier, R.; Poriel, C. ortho-, meta-, and para-Dihydroindenofluorene Derivatives as Host Materials for Phosphorescent OLEDs. Angewandte Chemie International Edition, 2015, 54, 1176–1180. DOI: 10.1002/anie.201409479 View Source
